molecular formula C7H3BrF4 B1455821 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene CAS No. 1221272-77-0

5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene

Cat. No. B1455821
M. Wt: 243 g/mol
InChI Key: KAXWWASZWQHCBC-UHFFFAOYSA-N
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Description

“5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene” is a chemical compound. It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .

Scientific Research Applications

Regioflexible Substitution in Organic Synthesis

Research by Schlosser and Heiss (2003) explores the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into various substituted benzoic acids, including compounds related to 5-bromo-2-(difluoromethyl)-1,3-difluorobenzene. Their work highlights the utility of such compounds in synthesizing complex molecules through regiocontrolled reactions, which could be applied in designing new pharmaceuticals, agrochemicals, and advanced materials Schlosser & Heiss, 2003.

Advanced Material Synthesis

Compounds like 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene could serve as precursors or intermediates in the synthesis of advanced materials. For example, Diemer, Leroux, and Colobert (2011) discuss efficient methods for accessing synthetically valuable dibromobenzenes, which could be extended to the synthesis of materials with specific electronic or photophysical properties Diemer, Leroux, & Colobert, 2011.

Photophysical Studies

The photo-fragmentation of bromofluorobenzenes, as investigated by Borg (2007), provides insights into the photophysical properties of bromo- and difluoro-substituted benzene derivatives. Such studies are crucial for understanding the behavior of these compounds under light exposure, which is relevant for applications in photochemistry and the development of light-sensitive materials Borg, 2007.

Chemical Reactivity and Synthesis Routes

The work by Heiss, Marzi, and Schlosser (2003) on the functionalization of 1,3-dibromobenzene could provide valuable insights into the chemical reactivity of 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene, particularly in reactions involving strong bases and electrophilic substitutions. This knowledge could be leveraged in developing new synthetic routes for fluorinated aromatic compounds Heiss, Marzi, & Schlosser, 2003.

Safety And Hazards

“5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene” is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXWWASZWQHCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716743
Record name 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene

CAS RN

1221272-77-0
Record name 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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